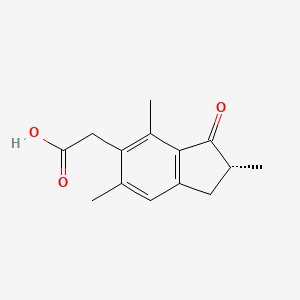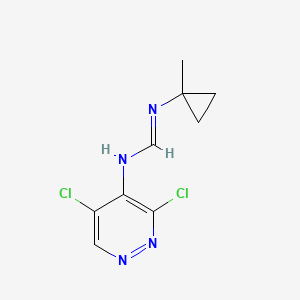
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities and have been extensively studied for their applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties that are valuable in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate typically involves the introduction of a trifluoromethanesulfonate group to a fluorinated quinoline precursor. One common method is the reaction of 6-fluoroquinoline with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., sodium hydride) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
科学研究应用
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of (6-fluoroquinolin-4-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit enzymes such as bacterial DNA gyrase, which is essential for DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making these compounds effective antibacterial agents . The exact molecular pathways and targets can vary depending on the specific derivative and its application .
相似化合物的比较
Fluoroquinolones: These are a class of antibiotics that include compounds like ciprofloxacin and levofloxacin.
Other Fluorinated Quinolines: Compounds such as 6-fluoro-4-ethoxyquinolin-2-carboxylic acid and 2-(6-fluoroquinolin-4-yl)-1-alkoxypropan-2-ol have similar structures and applications.
Uniqueness: (6-fluoroquinolin-4-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and properties. This functional group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C10H5F4NO3S |
|---|---|
分子量 |
295.21 g/mol |
IUPAC 名称 |
(6-fluoroquinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H5F4NO3S/c11-6-1-2-8-7(5-6)9(3-4-15-8)18-19(16,17)10(12,13)14/h1-5H |
InChI 键 |
MHCJCOFQGHLOAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CC(=C2C=C1F)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-ethyl-4-[[4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetic acid](/img/structure/B13938106.png)
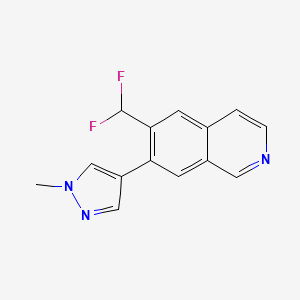
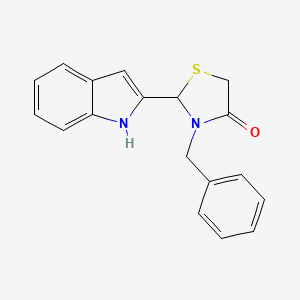
![N-[2-(benzyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide](/img/structure/B13938125.png)
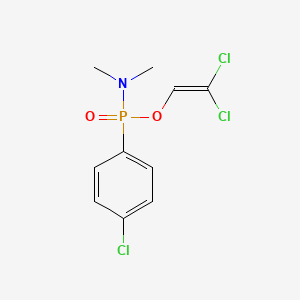
![3,5-Dibromo-2-[(4-chloro-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13938151.png)
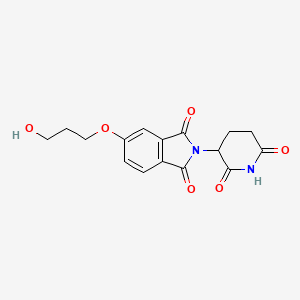
![7-Chloro-1H-benzo[d][1,2,6]oxazaborinin-1-ol](/img/structure/B13938161.png)
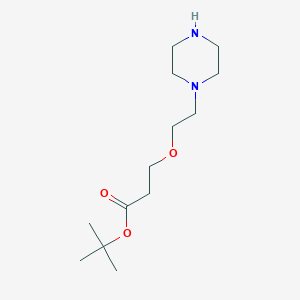
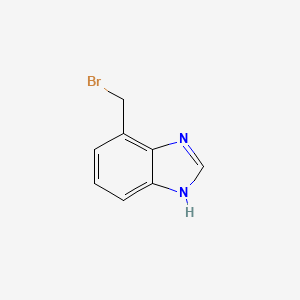
![2-(4-Methoxyphenyl)-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B13938184.png)
